molecular formula C19H19N5O4 B11052605 1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-5-methyl-5,7-dihydroimidazo[4,5-B]pyrazolo[4,3-E]pyridin-6(1H)-one

1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-5-methyl-5,7-dihydroimidazo[4,5-B]pyrazolo[4,3-E]pyridin-6(1H)-one

Cat. No.: B11052605
M. Wt: 381.4 g/mol
InChI Key: PCEABQLQWIHERA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-5-methyl-5,7-dihydroimidazo[4,5-B]pyrazolo[4,3-E]pyridin-6(1H)-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-5-methyl-5,7-dihydroimidazo[4,5-B]pyrazolo[4,3-E]pyridin-6(1H)-one involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the benzodioxole moiety, followed by the construction of the pyrazolo[4,3-E]pyridine core. Key steps include:

    Formation of the Benzodioxole Moiety: This step involves the methoxylation of a suitable precursor to form the 7-methoxy-1,3-benzodioxole unit.

    Construction of the Pyrazolo[4,3-E]pyridine Core: This involves cyclization reactions to form the fused ring system.

    Final Assembly:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-5-methyl-5,7-dihydroimidazo[4,5-B]pyrazolo[4,3-E]pyridin-6(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-5-methyl-5,7-dihydroimidazo[4,5-B]pyrazolo[4,3-E]pyridin-6(1H)-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials with specific properties.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-5-methyl-5,7-dihydroimidazo[4,5-B]pyrazolo[4,3-E]pyridin-6(1H)-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Isopropyl-4-(7-methoxy-1,3-benzodioxol-5-YL)-5-methyl-5,7-dihydroimidazo[4,5-B]pyrazolo[4,3-E]pyridin-6(1H)-one can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but differ in specific functional groups, leading to variations in their properties and applications.

    Other Pyrazolo[4,3-E]pyridine Derivatives: These compounds share the pyrazolo[4,3-E]pyridine core but have different substituents, resulting in different chemical and biological properties.

Properties

Molecular Formula

C19H19N5O4

Molecular Weight

381.4 g/mol

IUPAC Name

8-(7-methoxy-1,3-benzodioxol-5-yl)-10-methyl-4-propan-2-yl-2,4,5,10,12-pentazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraen-11-one

InChI

InChI=1S/C19H19N5O4/c1-9(2)24-18-11(7-20-24)14(15-17(21-18)22-19(25)23(15)3)10-5-12(26-4)16-13(6-10)27-8-28-16/h5-7,9H,8H2,1-4H3,(H,21,22,25)

InChI Key

PCEABQLQWIHERA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=NC3=C(C(=C2C=N1)C4=CC5=C(C(=C4)OC)OCO5)N(C(=O)N3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.